molecular formula C23H25N7O4 B314733 4-{[7-(AZEPAN-1-YL)-4-NITRO-2,1,3-BENZOXADIAZOL-5-YL]AMINO}-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE

4-{[7-(AZEPAN-1-YL)-4-NITRO-2,1,3-BENZOXADIAZOL-5-YL]AMINO}-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE

Cat. No.: B314733
M. Wt: 463.5 g/mol
InChI Key: DZOJLJJBUYLRAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[7-(AZEPAN-1-YL)-4-NITRO-2,1,3-BENZOXADIAZOL-5-YL]AMINO}-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is a complex organic compound that belongs to the class of pyrazolones. This compound is characterized by its unique structure, which includes a benzoxadiazole moiety, a nitro group, and an azepane ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[7-(AZEPAN-1-YL)-4-NITRO-2,1,3-BENZOXADIAZOL-5-YL]AMINO}-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE typically involves multiple steps. The initial step often includes the formation of the benzoxadiazole ring, followed by the introduction of the nitro group. The azepane ring is then incorporated through a series of nucleophilic substitution reactions. The final step involves the formation of the pyrazolone core through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[7-(AZEPAN-1-YL)-4-NITRO-2,1,3-BENZOXADIAZOL-5-YL]AMINO}-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions include various derivatives of the original compound, which may possess different biological or chemical properties .

Scientific Research Applications

4-{[7-(AZEPAN-1-YL)-4-NITRO-2,1,3-BENZOXADIAZOL-5-YL]AMINO}-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[7-(AZEPAN-1-YL)-4-NITRO-2,1,3-BENZOXADIAZOL-5-YL]AMINO}-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE involves its interaction with specific molecular targets. The nitro group and benzoxadiazole moiety play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{[7-(AZEPAN-1-YL)-4-NITRO-2,1,3-BENZOXADIAZOL-5-YL]AMINO}-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H25N7O4

Molecular Weight

463.5 g/mol

IUPAC Name

4-[[7-(azepan-1-yl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C23H25N7O4/c1-15-19(23(31)29(27(15)2)16-10-6-5-7-11-16)24-17-14-18(28-12-8-3-4-9-13-28)20-21(26-34-25-20)22(17)30(32)33/h5-7,10-11,14,24H,3-4,8-9,12-13H2,1-2H3

InChI Key

DZOJLJJBUYLRAF-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=C(C4=NON=C4C(=C3)N5CCCCCC5)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=C(C4=NON=C4C(=C3)N5CCCCCC5)[N+](=O)[O-]

Origin of Product

United States

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